Perylene

Catalog No.
S601079
CAS No.
198-55-0
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perylene

CAS Number

198-55-0

Product Name

Perylene

IUPAC Name

perylene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H

InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.0004 mg/L at 25 °C
Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether.
Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform

Synonyms

Dibenz[de,kl]anthracene; NSC 6512; peri-Dinaphthalene; α-Perylene

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

The exact mass of the compound Perylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.59e-09 min water, 0.0004 mg/l at 25 °cfreely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether.slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes. It belongs to the ontological category of ortho- and peri-fused polycyclic arene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perylene (CAS 198-55-0) is a highly conjugated, pentacyclic aromatic hydrocarbon renowned for its exceptional photophysical stability, near-unity fluorescence quantum yield, and robust thermal resilience. As a fundamental building block in organic electronics and chemoinformatics, perylene serves as a premier blue-emitting fluorophore and a critical structural core for advanced semiconductor materials. Unlike heavily substituted dyes that prioritize solution processability at the expense of electronic integrity, the unsubstituted perylene core delivers uncompromised pi-electron delocalization. This makes it an indispensable procurement target for vacuum-deposited organic light-emitting diodes (OLEDs), high-performance fluorescence resonance energy transfer (FRET) assays, and surface-stabilized organic-metal interfaces where absolute spectral purity and thermal robustness are mandatory [1].

Substituting perylene with smaller polycyclic aromatic hydrocarbons like pyrene or downstream functionalized derivatives like perylene diimides (PDIs) results in critical performance failures across industrial applications. Pyrene suffers from an anomalously long excited-state lifetime and a high propensity for excimer formation, which severely quenches monomer emission and introduces spectral noise in quantitative fluorescence assays[1]. Conversely, while PDIs and perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) offer enhanced electron-accepting properties, their bulky imide or anhydride groups induce steric distortion, redshift the emission away from the pure blue spectrum, and introduce thermal vulnerabilities—such as decarboxylation on reactive metal surfaces at temperatures where the pure perylene core remains completely intact [2]. Consequently, buyers requiring strict deep-blue color coordinates or high-temperature vacuum processability must rely on the precise, unsubstituted perylene molecule.

FRET Signal-to-Background Ratio in Homogeneous Assays

In homogeneous nucleic acid hybridization assays, the selection of the acceptor fluorophore critically dictates the dynamic range. When perylene is utilized as an acceptor paired with a pyrene donor, the system achieves near 100% transfer efficiency without the spectral overlap issues common to standard dye pairs. Quantitative comparisons demonstrate that the pyrene-perylene pair yields a signal-to-background (S/B) ratio of 11 at 460 nm, significantly outperforming the industry-standard FITC-TAMRA pair, which is limited to an S/B ratio of 2.0 at 519 nm[1].

Evidence DimensionSignal-to-Background (S/B) Ratio
Target Compound DataS/B ratio of 11 (at 460 nm)
Comparator Or BaselineFITC-TAMRA pair (S/B ratio of 2.0 at 519 nm)
Quantified Difference5.5-fold higher signal-to-background ratio
ConditionsHomogeneous solution conditions, 347-nm excitation

Procuring perylene as a FRET acceptor enables a significantly wider dynamic range and lower detection limits in diagnostic probe development compared to conventional xanthene dyes.

Preservation of Blue Emission Purity and Quantum Yield

While perylene derivatives are often synthesized to improve solubility, these modifications compromise critical optoelectronic properties. Unsubstituted perylene maintains an exceptionally high intrinsic fluorescence quantum yield (ca. 90%) and delivers pure blue emission. In contrast, modified perylene derivatives designed to reduce aggregation consistently exhibit lower fluorescent quantum yields and an undesired redshift in emission spectra, degrading blue color purity [1]. Utilizing unsubstituted perylene in optimized non-doped thin-layer architectures achieves a maximum external quantum efficiency (EQE) of 3.0% and strict deep-blue CIE coordinates (x=0.14, y=0.15) [1].

Evidence DimensionEmission color purity and quantum yield
Target Compound DataUnsubstituted perylene (QY ~90%, pure blue CIE x=0.14, y=0.15)
Comparator Or BaselineModified perylene derivatives (Lower QY, redshifted emission)
Quantified DifferencePrevention of redshift and maintenance of ~90% theoretical QY
ConditionsSolid-state OLED thin films (e.g., adjacent to CBP host)

Buyers developing deep-blue OLEDs must procure the unsubstituted perylene core to achieve strict CIE coordinate compliance that substituted derivatives fail to meet.

Thermal Stability During Vacuum Deposition on Reactive Metals

For organic electronic devices manufactured via vacuum thermal evaporation (VTE), the precursor must withstand high temperatures without degrading upon contact with metal electrodes. In-situ STM and XPS studies on copper surfaces reveal that while perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) undergoes thermal decomposition at 220 °C—losing its carboxylic groups—the unsubstituted perylene core remains structurally and chemically intact at elevated temperatures of 260–280 °C[1].

Evidence DimensionOnset of thermal decomposition on Cu(110)
Target Compound DataPerylene (Stable at 260–280 °C)
Comparator Or BaselinePTCDA (Decomposes at 220 °C)
Quantified Difference>40 °C higher thermal stability window on reactive metal interfaces
ConditionsMonolayer deposition on Cu(110) under ultra-high vacuum

Procuring perylene rather than oxygen-functionalized analogs prevents outgassing and interfacial defect formation during high-temperature metal deposition processes.

Deep-Blue OLED Emitter Layers via Vacuum Thermal Evaporation

Because the unsubstituted perylene core maintains strict deep-blue CIE coordinates (x=0.14, y=0.15) and avoids the thermal decomposition seen in oxygen-functionalized derivatives like PTCDA, it is the optimal procurement choice for non-doped or lightly doped emissive layers in high-luminance OLED architectures [1].

High-Fidelity FRET Acceptors for Diagnostic Nucleic Acid Probes

Perylene's ability to deliver a 5.5-fold higher signal-to-background ratio compared to standard FITC-TAMRA pairs makes it highly superior for homogeneous DNA/RNA hybridization assays. Procuring perylene as an acceptor paired with a pyrene donor ensures near 100% energy transfer efficiency without the excimer-induced signal quenching characteristic of pure pyrene systems [2].

Thermally Stable Interfacial Layers in Organic Electronics

In the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells requiring high-temperature deposition on reactive metal electrodes (e.g., copper), perylene is prioritized over anhydride-functionalized analogs. Its ability to remain structurally intact beyond 260 °C prevents interfacial defect formation and outgassing during ultra-high vacuum processing [3].

Physical Description

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline]

Color/Form

Yellow to colorless crystals from toluene
Golden-brown yellow plates from benzene, acetic acid

XLogP3

5.8

Exact Mass

252.093900383 Da

Monoisotopic Mass

252.093900383 Da

Boiling Point

350-400 (sublimes)

Heavy Atom Count

20

Density

1.35

LogP

6.25 (LogP)
log Kow = 6.30

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

273-274 °C

UNII

5QD5427UN7

Related CAS

69736-15-8

Use and Manufacturing

IDENTIFICATION: Perylene is a yellow to colorless crystalline or plate-like solid. It is nearly insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Perylene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of perylene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in perylene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires, volcanoes). The general population may also be exposed to perylene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. If perylene is released to the environment, it will be in or on particles that eventually fall to the ground. Perylene will also be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for perylene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of perylene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for perylene to cause infertility, abortion, or birth defects in laboratory animals were not available. No clear evidence of carcinogenicity was observed in mice animals following repeated skin application or subcutaneous injection. No increase in lung tumors were observed in mice following direct lung implantation of perylene. The International Agency for Research on Cancer determined that data are inadequate for an assessment of the human carcinogenic potential of perylene based on no human data and inadequate data from laboratory animals. The potential for perylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000001 [mmHg]
5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)

Other CAS

198-55-0

Metabolism Metabolites

An investigation of the metabolism of the weak carcinogen, benz(a)anthracene, was compared to that of a group of noncarcinogenic hydrocarbons including benzo(e)pyrene, pyrene, phenanthrene, coronene, triphenylene, and perylene. Male Sprague-Dawley rats were administered sc 0.4 uM doses of these polynuclear aromatic hydrocarbons. Results from HPLC and MS demonstrated that benz(a)anthracene was observed to undergo bioalkylation and biooxidation reactions in rat sc tissue. The other compounds tested did not demonstrate detectable bioalkylation reactions in vivo. These results were consistent with the carcinogenic activity of benz(a)anthracene and the noncarcinogenic potential of the other compounds examined. The data indicated that the metabolic activation of nonfunctional carcinogenic aromatic hydrocarbons was due to the introduction of an alkyl group in a highly reactive mesoanthracenic center in the molecule. Further investigation is necessary to determine whether the bioalkylation reaction can be used as a general probe for the carcinogenic activity of nonfunctional polynuclear aromatic hydrocarbons.

Wikipedia

Perylene

Biological Half Life

0.87 Days
898.05 Days

Methods of Manufacturing

The Scholl reaction is the dehydrogenating condensation of an aromatic compound in the presence of Friedel-Crafts catalysts. Typical examples are the formation of perylene from naphthalene.
Insoln from pitch distillate. ... From 2,2'-dihydroxy-1,1'-dinaphthyl. ... From the reaction of phenanthrene with acrolein in anhydrous HF.

General Manufacturing Information

Perylene: ACTIVE
Occurs in coal tar.
Perylene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(e)pyrene; Matrix: soils/sediment; Detection Limit: 0.2 ng/g.
Method: USGS-NWQL O-5505-03; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soil and sediment samples containing at least 10 ug/kg of analyte; Detection Limit: 3.1 ug/kg.
Method: USGS-NWQL O-5506-06; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soils and sediments; Detection Limit: 9.8 ug/kg.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for PERYLENE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: perylene; Matrix: marine animal tissues; Detection Limit: 4.8 ng/g.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas. Storage class (TRGS 510): Non Combustible Solids.

Interactions

A group of 20 female ICR/Ha Swiss mice, six to eight weeks of age, received a single dose of 800 ug perylene (purified by recrystallization) in 200 uL benzene applied on the clipped dorsal skin. No skin tumor was seen after 58-60 weeks of observation. In a second experiment, the same dose of perylene was administered to 20 female ICR/Ha mice; two weeks later the animals received thrice-weekly applications of 2.5 ug 12-O-tetradecanoylphorbol-13-acetate in 0.1 mL acetone for the duration of the experiment (58-60 weeks). A total of three skin papillomas were observed in three animals; in the 12-O-tetradecanoylphorbol-13-acetate control group, one mouse developed two papillomas ... .
The cytotoxic effects of two polycyclic aromatic hydrocarbons (PAH) (1-methyplyrene and perylene) were investigated on human skin keratinocytes. Normal human keratinocytes were cultured in the presence of various concentrations of 1-methylpyrene and perylene either alone or in combination. Following incubation, keratinocyte adhesion, viability, proliferation, colony-forming efficiency, and apoptosis/necrosis level were examined. The effects of PAH on wound healing were also determined in vitro using a scrape-wound healing assay on epidermis-like tissue. In addition, the inflammatory cell response to PAH insult was examined through interleukin-1 (IL-1) alpha and interleukin-6 (IL-6) secretion. Each individual PAH significantly decreased keratinocyte adhesion and viability in a concentration-dependent manner, which was associated with a reduced ability of keratinocytes to proliferate and form colonies. When PAH were combined, a greater effect on keratinocyte adhesion, viability, and proliferation was noted. Decreased cell proliferation/colony-forming efficiency was accompanied by increased cell apoptosis following incubation with either PAH. This effect was enhanced by the inhibitory influence on keratinocyte migration, as assessed by culture scratching. Each PAH also exerted a significant effect on keratinocyte immune functions by modulating the secretion of inflammatory mediators. Indeed, 1-methylpyrene or perylene, individually or when combined, significantly upregulated IL-1alpha and IL-6 secretion. This effect was greater and was concentration dependent when the PAH combination was used. Overall results indicate that 1-methylpyrene and perylene exerted a cytotoxic effect on human keratinocytes. ...

Stability Shelf Life

Stable under recommended storage conditions.
Photo-oxidizable in the presence of acids

Dates

Last modified: 08-15-2023
Pavlicek et al. On-surface generation and imaging of arynes by atomic force microscopy. Nature Chemistry, doi: 10.1038/nchem.2300, published online 13 July 2015 http://www.nature.com/nchem
Mahl et al. Multilayer stacks of polycyclic aromatic hydrocarbons. Nature Chemistry, DOI: 10.1038/s41557-021-00861-5, published online 7 February 2022

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